(9Z,12Z,15Z)-9,12,15-Octadecatrienamide

Vue d'ensemble

Description

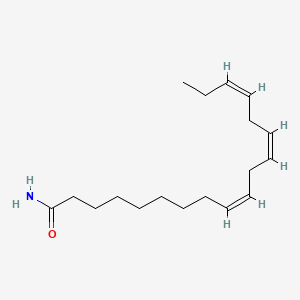

(9Z,12Z,15Z)-9,12,15-Octadecatrienamide is a polyunsaturated fatty acid amide derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is characterized by the presence of three cis double bonds at the 9th, 12th, and 15th positions of the octadecatrienoic acid chain. It is a member of the broader class of fatty acid ethanolamides, which are known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide typically involves the amidation of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. One common method is the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with an amine, such as ethanolamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through multiple stages of purification, including distillation and chromatography .

Analyse Des Réactions Chimiques

Biosynthetic Pathways

Linolenamide derivatives are biosynthesized in plants through oxidative and isomerization reactions:

Key Enzymatic Steps

| Step | Reaction | Enzyme | Product |

|---|---|---|---|

| 1 | Oxidation of linoleic/linolenic acid | Lipoxygenase | Hydroperoxy-octadecadienoic/trienoic acid |

| 2 | Reduction of hydroperoxides | Glutathione peroxidase | Hydroxy-/oxo-octadecadienoic acid |

| 3 | Amidation with benzylamine | Non-enzymatic or enzymatic | N-benzyl-oxo-octadecatrienamide |

This pathway produces cis–trans isomers (e.g., 9-oxo-10E,12Z,15Z vs. 9-oxo-10E,12E,14E) due to allylic hydrogen reactivity and isomerization .

Stability and Reactivity

-

Oxidation : The compound undergoes allylic oxidation at C16, forming hydroxy and dioxo derivatives (e.g., 9-oxo,16-hydroxy-10E,12E,14E-octadecatrienoic acid) .

-

Isomerization : Cis–trans isomerization occurs at double bonds (C9, C12, C15) under thermal or photochemical conditions .

-

Degradation : Fragmentation under mass spectrometry yields characteristic ions:

Fragmentation Patterns (LC-MS/MS)

| Ion (m/z) | Assignment | Source |

|---|---|---|

| 364 | [M – H₂O + H]⁺ | |

| 275 | [M – C₇H₉N + H]⁺ | |

| 260 | [M – C₉H₁₄ + H]⁺ | |

| 257 | [M – C₇H₉N – H₂O + H]⁺ |

UV Absorption

Biological Activity of Derivatives

Applications De Recherche Scientifique

Osteoporosis Research

Mechanism of Action

Recent studies have highlighted the role of (9Z,12Z,15Z)-9,12,15-octadecatrienamide in promoting osteogenic differentiation of mesenchymal stem cells. This process is facilitated through the activation of the canonical Wnt/β-catenin signaling pathway, which is crucial for bone formation and regeneration. A study published by Ting Wang et al. demonstrated that this compound significantly enhances bone formation in vitro and in vivo, suggesting its potential as a therapeutic agent for osteoporosis .

Case Study

In a preclinical study involving animal models of osteoporosis, administration of this compound led to increased bone mineral density and improved bone microarchitecture. The findings indicate that this compound could serve as a promising candidate for developing osteoporosis treatments .

Metabolic Regulation

Bioactive Properties

The compound has been associated with metabolic regulation and may influence lipid metabolism and energy homeostasis. Research indicates that this compound can modulate metabolic pathways that are critical for maintaining metabolic health .

Clinical Implications

Given its potential to regulate metabolism, further investigations are warranted to explore its applications in obesity management and metabolic syndrome treatment. The pharmacological properties of maca and its metabolites suggest that they may contribute to weight management and overall metabolic health .

Antioxidant Activity

Research Findings

Studies have also indicated that this compound possesses antioxidant properties. This activity can help mitigate oxidative stress-related damage in cells and tissues. The antioxidant effects may be beneficial in preventing chronic diseases associated with oxidative damage .

Neuroprotective Effects

Potential Applications

Emerging research suggests that this compound may have neuroprotective effects. Animal studies indicate that this compound could protect neuronal cells from damage caused by neurotoxic agents. This property makes it a candidate for further exploration in neurodegenerative disease research .

Anti-inflammatory Properties

Mechanistic Insights

this compound has been shown to exhibit anti-inflammatory effects by modulating inflammatory cytokine production. This action could be relevant in managing conditions characterized by chronic inflammation such as arthritis and autoimmune diseases .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Osteoporosis | Activates Wnt/β-catenin signaling | Increases bone density and microarchitecture |

| Metabolic Regulation | Modulates lipid metabolism | Potential role in obesity management |

| Antioxidant Activity | Scavenges free radicals | Mitigates oxidative stress |

| Neuroprotection | Protects neuronal cells from neurotoxicity | Promising for neurodegenerative disease research |

| Anti-inflammatory | Reduces inflammatory cytokine production | Relevant for chronic inflammatory conditions |

Mécanisme D'action

The mechanism of action of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide involves its interaction with specific molecular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation and altered lipid metabolism . Additionally, it can influence the activity of enzymes involved in the synthesis and degradation of other bioactive lipids .

Comparaison Avec Des Composés Similaires

Similar Compounds

(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent compound from which (9Z,12Z,15Z)-9,12,15-Octadecatrienamide is derived.

(9Z,12Z,15Z)-9,12,15-Octadecadienoic acid: A similar polyunsaturated fatty acid with two double bonds.

(9Z,12Z,15Z)-9,12,15-Octadecatetraenoic acid: A related compound with four double bonds

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct biological activities compared to its parent fatty acid. The presence of three cis double bonds also contributes to its unique chemical reactivity and interaction with biological targets .

Activité Biologique

(9Z,12Z,15Z)-9,12,15-Octadecatrienamide is a polyunsaturated fatty acid amide derived from alpha-linolenic acid. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and neuroprotective effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C18H33NO

- CAS Number : 79356-91-5

- Appearance : Oil-like substance

The compound features three cis double bonds located at the 9th, 12th, and 15th carbon positions of the octadecatrienoic acid chain. Its unique structure contributes to its biological activity and interaction with various molecular targets.

This compound exerts its effects primarily through interactions with:

- Cannabinoid Receptors (CB1 and CB2) : Modulates pain perception and inflammation.

- Peroxisome Proliferator-Activated Receptors (PPARs) : Influences lipid metabolism and inflammatory responses.

These interactions lead to a cascade of signaling pathways that mediate its biological effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Neuroprotective Properties

Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective effects are particularly relevant in the context of neurodegenerative diseases.

Pain Modulation

The compound has been investigated for its potential in pain management. By interacting with cannabinoid receptors, it may provide analgesic effects comparable to traditional pain medications.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotection | Protection against oxidative stress | |

| Pain modulation | Analgesic effects via cannabinoid receptors |

Case Study: Anti-inflammatory Mechanism

A study published in Frontiers in Pharmacology demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound was administered at varying doses, resulting in a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6. The results highlight its potential as a therapeutic agent for inflammatory diseases.

Industrial Applications

In addition to its biological activities, this compound is utilized in the cosmetic industry for its emollient properties. It is also being explored for use in biodegradable polymers due to its fatty acid structure.

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H2,19,20)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUOWASJBBPFMB-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281554 | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79356-91-5 | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z,15Z)-9,12,15-octadecatrienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.